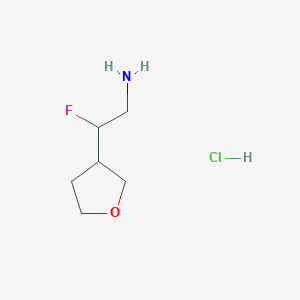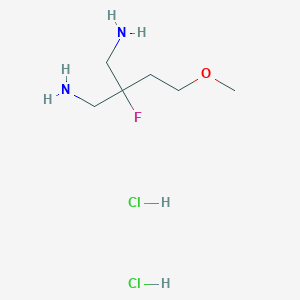![molecular formula C9H13NO2 B1484806 trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 1867436-56-3](/img/structure/B1484806.png)
trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol, also known as trans-2-FMCB, is an organic compound that is used in a variety of scientific research applications. It is a cyclic ether that is synthesized from furan, methyl amine, and cyclobutan-1-ol. The compound has a wide range of applications in biochemical and physiological research, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Trans-2-FMCB has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including biochemical and physiological research. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol has been used in the study of the effects of drugs on the central nervous system.
Mechanism of Action
The mechanism of action of trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol is not well understood. However, it is believed that the compound acts as a pro-drug, meaning that it is metabolized in the body to produce an active metabolite. This metabolite is then responsible for the observed effects of the compound.
Biochemical and Physiological Effects
Trans-2-FMCB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs. Additionally, it has been shown to reduce the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The use of trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a relatively safe compound, and it has been shown to have few side effects. However, there are some limitations to the use of trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol in laboratory experiments. It is not a very stable compound, and it can degrade quickly in the presence of light or heat. Additionally, the compound is not very soluble in water, and it can be difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol research. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the mechanism of action of trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol and to determine the active metabolite responsible for its observed effects. Additionally, further research could be done to explore the potential applications of trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol in drug development and drug delivery. Finally, further research could be done to explore the potential toxicity of the compound and to develop methods for its safe use in laboratory experiments.
properties
IUPAC Name |
(1R,2R)-2-(furan-2-ylmethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h1-2,5,8-11H,3-4,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIFEDLLGLNMJ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



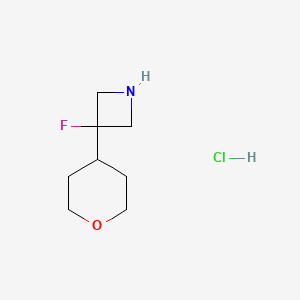
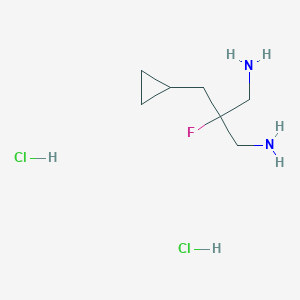
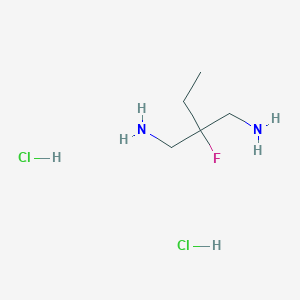
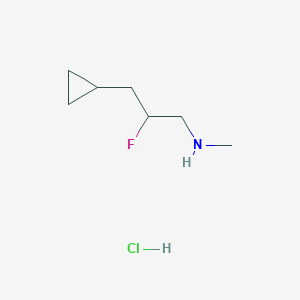

![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)
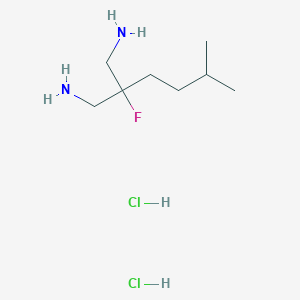



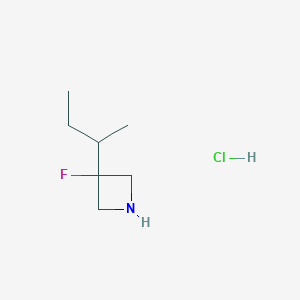
![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)
